2-((2-Methoxy-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Description
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-6-13(20-4)14(7-12)23(18,19)17-8-16(9-17)10-21-15(2,3)22-11-16/h5-7H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEERRCXXCJEYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-Methoxy-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
- Molecular Formula : C16H21N3O3S2
- Molecular Weight : 367.48 g/mol
- IUPAC Name : 2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
- Solubility : Soluble in organic solvents
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies have indicated that the sulfonyl group may play a crucial role in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound is believed to modulate neurotransmitter receptors, which could explain its potential effects on the central nervous system.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against certain bacterial strains.
Biological Activity Overview
Case Study 1: Enzyme Inhibition
In a study conducted by Pendergrass et al. (2024), the compound was tested for its ability to inhibit the enzyme CPG2. The results showed a significant reduction in enzyme activity at concentrations above 50 μM, indicating potential for therapeutic applications in metabolic disorders.
Case Study 2: Antimicrobial Properties
Research published in the Journal of Medicinal Chemistry (2024) demonstrated that this compound displayed notable antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL, suggesting its potential as an antibacterial agent.
Research Findings
Recent findings have expanded our understanding of the biological activity of this compound:
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential for cancer therapy.
- Neuropharmacological Studies : Animal studies have shown that administration of this compound results in decreased anxiety-like behaviors, suggesting a role in modulating anxiety disorders.
Comparison with Similar Compounds
Comparative Data Table
*Exact molecular formula/weight of the target compound inferred from analogs.
Research Findings and Implications
- Spiro Rigidity : The shared spiro center in all analogs enforces conformational restraint, which is advantageous in drug design for reducing entropic penalties during target binding .
- Sulfonyl Group Impact: The target’s aromatic sulfonyl group likely enhances π-π stacking interactions compared to non-aromatic sulfonyl analogs (e.g., ). This feature is critical in kinase inhibitors .
- Heteroatom Effects : Replacing nitrogen with sulfur or selenium alters electronic properties. For example, thia analogs () may exhibit higher metabolic stability due to sulfur’s resistance to oxidation .
- Synthetic Accessibility : highlights the use of 1,4-dioxane and triethylamine in synthesizing spirothiophenes, suggesting adaptable routes for the target compound’s derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
